

Application Note: Analytical Characterization of N-propyl-3-(trifluoromethyl)aniline

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Compound of Interest

Compound Name: *N-propyl-3-(trifluoromethyl)aniline*

Cat. No.: B1321753

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Audience: Researchers, scientists, and drug development professionals.

Introduction: **N-propyl-3-(trifluoromethyl)aniline** is a key chemical intermediate and building block in the synthesis of various organic molecules, particularly for pharmaceutical and agrochemical applications.[1] The presence of the trifluoromethyl group significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable moiety in drug design.[1] Accurate and robust analytical characterization is therefore essential to ensure the identity, purity, and quality of **N-propyl-3-(trifluoromethyl)aniline** for research, development, and manufacturing purposes. This document provides detailed protocols for the characterization of this compound using various analytical techniques.

Physicochemical Properties

A summary of the key physicochemical properties of **N-propyl-3-(trifluoromethyl)aniline** is presented below.

Property	Value	Reference
Chemical Name	N-propyl-3-(trifluoromethyl)aniline	[2][3]
CAS Number	887590-37-6	[1][3]
Molecular Formula	C ₁₀ H ₁₂ F ₃ N	[2][3]
Molecular Weight	203.20 g/mol	[2][3]
Hydrogen Bond Donor Count	1	[3]
Hydrogen Bond Acceptor Count	4	[3]
Rotatable Bond Count	3	[3]
LogP	3.60	[3]

Chromatographic Methods

Chromatographic techniques are fundamental for assessing the purity of **N-propyl-3-(trifluoromethyl)aniline** and for quantifying it in various matrices.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. It is well-suited for analyzing **N-propyl-3-(trifluoromethyl)aniline** and potential impurities.

Experimental Protocol:

- **Sample Preparation:** Accurately weigh and dissolve the sample in a suitable solvent (e.g., Toluene, Dichloromethane) to a final concentration of approximately 100-500 µg/mL.
- **Internal Standard (Optional):** To improve quantitation precision, an internal standard can be used. Add a known concentration of an appropriate internal standard to each sample extract before injection.[4]

- Injection: Inject 1 μL of the prepared sample into the GC system. An automatic injector is recommended for better reproducibility.[4]
- GC-MS Conditions: The following conditions are recommended as a starting point and should be optimized for the specific instrument in use.

Parameter	Recommended Condition
Column	SE-54 Fused Silica (or equivalent), 30 m x 0.25 mm ID, 0.25 μm film thickness[4]
Carrier Gas	Helium, constant flow at 1.0 mL/min[5]
Injector Temperature	280 $^{\circ}\text{C}$ [5]
Injection Mode	Splitless[5]
Oven Program	Initial 80 $^{\circ}\text{C}$ for 2 min, ramp at 15 $^{\circ}\text{C}/\text{min}$ to 280 $^{\circ}\text{C}$, hold for 5 min[4][5]
Transfer Line Temp	280 $^{\circ}\text{C}$
Ion Source Temp	230 $^{\circ}\text{C}$ [5]
Ionization Mode	Electron Ionization (EI) at 70 eV
Mass Scan Range	40-450 amu[5]

- Data Analysis: Identify the **N-propyl-3-(trifluoromethyl)aniline** peak by its retention time and mass spectrum. The mass spectrum should be compared with a reference spectrum for confirmation.[4] Purity is determined by the relative area percentage of the main peak.

Workflow Diagram:



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Caption: Workflow for the analysis of **N-propyl-3-(trifluoromethyl)aniline** by GC-MS.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection is a versatile method for purity determination and quantification. The following protocol is adapted from methods for the parent compound, 3-(trifluoromethyl)aniline.^[6]

Experimental Protocol:

- **Mobile Phase Preparation:** Prepare the mobile phase consisting of Acetonitrile and Water (e.g., 60:40 v/v). For Mass Spectrometry compatibility, a volatile acid like 0.1% Formic Acid can be added to both solvents.^[6] Filter the mobile phase through a 0.45 µm membrane filter and degas.
- **Standard/Sample Preparation:** Prepare a stock solution of **N-propyl-3-(trifluoromethyl)aniline** in the mobile phase or acetonitrile at a concentration of approximately 1 mg/mL. Prepare working standards and samples by diluting the stock solution to a range of 1-100 µg/mL.
- **HPLC Conditions:**

Parameter	Recommended Condition
Column	C18 reverse-phase, 250 mm x 4.6 mm, 5 μ m particle size[7][8]
Mobile Phase	Acetonitrile:Water (Gradient or Isocratic, e.g., 60:40 v/v)[6][7]
Flow Rate	1.0 mL/min[8]
Column Temperature	30 °C
Injection Volume	10 μ L
Detector	UV-DAD (Diode Array Detector)
Detection Wavelength	224 nm[7]

- **Data Analysis:** The retention time is used for peak identification. The peak area is proportional to the concentration and is used for quantification against a calibration curve. Purity is assessed by calculating the area percentage of the main peak relative to all other peaks.

Workflow Diagram:



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Caption: General experimental workflow for HPLC analysis.

Spectroscopic Methods

Spectroscopic methods are indispensable for the structural elucidation and confirmation of **N-propyl-3-(trifluoromethyl)aniline**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure. ^1H , ^{13}C , and ^{19}F NMR are particularly informative for this compound.[\[1\]](#)

Expected Spectral Data:

Nucleus	Group	Expected Chemical Shift (ppm)	Multiplicity
^1H NMR	$-\text{CH}_3$ (methyl)	~ 0.9	Triplet (t)
	$-\text{CH}_2-$ (methylene)	~ 1.6	Sextet or Multiplet (m)
	N- CH_2- (N-methylene)	~ 3.1	Triplet (t)
	N-H	Broad singlet, variable	Singlet (s)
	Aromatic-H	6.5 - 7.5	Multiplets (m)
^{19}F NMR	$-\text{CF}_3$	~ -62 to -64	Singlet (s)
^{13}C NMR	$-\text{CH}_3$	~ 11	-
	$-\text{CH}_2-$	~ 22	-
	N- CH_2-	~ 45	-
	Aromatic-C	110 - 150	-
	$-\text{CF}_3$	~ 124	Quartet (q)

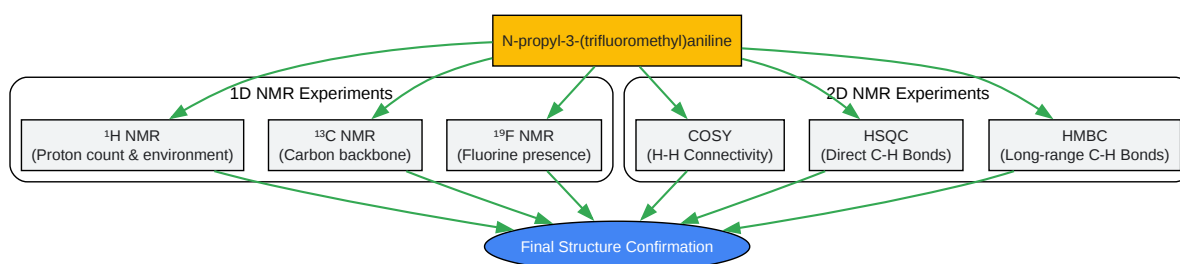
Note: Chemical shifts are approximate and can vary based on solvent and concentration. Data for the N-propyl group is inferred from similar structures.[\[1\]](#)[\[9\]](#)

Protocol for NMR Analysis:

- Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl_3 , $\text{DMSO}-d_6$) in a standard 5 mm NMR tube.
- Data Acquisition: Acquire ^1H , ^{13}C , and ^{19}F NMR spectra on a spectrometer (e.g., 400 MHz or higher).[\[10\]](#)

- **Structural Confirmation:** For unambiguous assignment, 2D NMR experiments like COSY (^1H - ^1H correlation), HSQC (^1H - ^{13}C one-bond correlation), and HMBC (^1H - ^{13}C long-range correlation) are highly recommended.[1]

Structural Elucidation Logic:



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Caption: Logical workflow for NMR-based structural elucidation.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Protocol:

- **Sample Preparation:** The sample can be analyzed as a thin film on a salt plate (e.g., NaCl, KBr) or using an Attenuated Total Reflectance (ATR) accessory.
- **Data Acquisition:** Record the spectrum typically from 4000 to 400 cm^{-1} .
- **Analysis:** Identify characteristic absorption bands corresponding to the molecule's functional groups.

Expected Characteristic IR Absorptions:

Wavenumber (cm ⁻¹)	Vibration	Functional Group
3350 - 3450	N-H Stretch	Secondary Amine
3000 - 3100	C-H Stretch	Aromatic
2850 - 2960	C-H Stretch	Aliphatic (Propyl)
~1600, ~1480	C=C Stretch	Aromatic Ring
1100 - 1350	C-F Stretch	Trifluoromethyl (-CF ₃)

Note: Values are typical ranges for the specified functional groups.[\[9\]](#)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its identity.

Protocol:

- **Sample Introduction:** The sample can be introduced via a direct insertion probe or as the eluent from a GC or LC system (see above sections).
- **Ionization:** Electron Ionization (EI) is common for GC-MS, while Electrospray Ionization (ESI) is typically used for LC-MS.
- **Analysis:** The mass-to-charge ratio (m/z) of the molecular ion (M^+) and its fragment ions are measured.

Expected Data:

- **Molecular Ion (M^+):** An ion peak corresponding to the molecular weight of the compound ($m/z = 203.09$) should be observed.[\[3\]](#)
- **Key Fragments:** Expect fragmentation patterns typical for anilines and alkyl chains, such as the loss of an ethyl group ($M-29$) from the propyl chain. The isotopic pattern of the molecular ion will confirm the elemental composition.

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